N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of azepane, pyridazine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyridazine intermediates, which are then coupled with a phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-{3-[6-(1-Azepanyl)-3-pyridazinyl]phenyl}-3-fluoro-4-methoxybenzenesulfonamide: This compound shares a similar structure but with a fluorine atom instead of the dimethyl groups.
Pyridazine and Pyridazinone Derivatives: These compounds also contain the pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-METHOXY-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H30N4O3S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H30N4O3S/c1-18-16-24(19(2)15-23(18)32-3)33(30,31)28-21-10-8-9-20(17-21)22-11-12-25(27-26-22)29-13-6-4-5-7-14-29/h8-12,15-17,28H,4-7,13-14H2,1-3H3 |
InChI Key |
QXQGKENWTLGUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C)OC |
Origin of Product |
United States |
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